4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

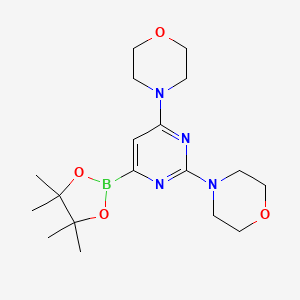

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature reflects the compound's complex structural architecture, which consists of several distinct molecular components integrated into a single entity. The name systematically describes the presence of a central pyrimidine ring that serves as the core scaffold, substituted with a boronate group and linked to two morpholine units through specific positional arrangements.

The structural formula reveals a central pyrimidine ring substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester. The pyrimidine ring is additionally substituted at the 2 and 4 positions with morpholine groups, creating a symmetrical arrangement that contributes to the compound's unique chemical properties. The presence of the boron atom within the dioxaborolane ring system is particularly significant, as it contributes to the compound's reactivity profile and potential applications in various chemical transformations.

The molecular structure demonstrates the characteristic features of organoboron compounds, with the boron center being sp² hybridized within the six-membered dioxaborolane ring. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection to the boron center while maintaining its synthetic utility. The morpholine units attached to the pyrimidine core introduce additional heteroatoms (nitrogen and oxygen) that can participate in hydrogen bonding interactions and contribute to the compound's solubility characteristics.

Alternative Chemical Designations and Registry Identifiers

The compound is recognized under multiple alternative chemical designations and registry systems, reflecting its importance in chemical databases and commercial applications. The Chemical Abstracts Service registry number for this compound is 1370351-45-3, which serves as the primary identifier in chemical literature and commercial transactions. This registry number provides unambiguous identification of the compound across various chemical databases and regulatory frameworks.

Properties

IUPAC Name |

4-[2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN4O4/c1-17(2)18(3,4)27-19(26-17)14-13-15(22-5-9-24-10-6-22)21-16(20-14)23-7-11-25-12-8-23/h13H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHUZDVGPLPQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview:

The predominant method for preparing this compound involves coupling a halogenated pyrimidine derivative with a boronic ester of dimorpholine. This approach leverages the high efficiency and selectivity of Suzuki coupling, facilitated by palladium catalysts, under inert conditions.

General Procedure:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| a. Preparation of halogenated pyrimidine | Starting from pyrimidine-2,4-diamine, halogenation (e.g., with N-bromosuccinimide) to yield 6-bromo-pyrimidine derivative | - | Ensures selective substitution at the 6-position |

| b. Synthesis of boronic ester | 4,4,5,5-Tetramethyl-2,3-dihydro-1H-1,3,2-dioxaborol-2-yl methyl morpholine | - | Commercially available or synthesized via esterification of boronic acids |

| c. Suzuki coupling reaction | Reactants: 6-bromo-pyrimidine, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl methyl morpholine; Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂; Base: Sodium carbonate or potassium phosphate; Solvent: 1,4-dioxane/water; Temperature: 100°C | Up to 71% | Reaction monitored via TLC; inert atmosphere (argon or nitrogen) |

Reaction Scheme:

Pyrimidine-2,4-diamine derivative (halogenated) + Boronic ester of dimorpholine

--[Pd catalyst, base, heat, inert atmosphere]-->

4,4'-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine

Key Notes:

- Use of inert atmosphere (argon or nitrogen) prevents oxidation of palladium catalysts.

- Reaction temperature typically maintained at 100°C for optimal coupling efficiency.

- Purification is achieved through column chromatography, typically on silica gel with a methanol/DCM gradient.

Alternate Method: Direct Borylation Followed by Coupling

An alternative involves direct borylation of the pyrimidine core followed by coupling with dimorpholine derivatives. This method is less common but can be advantageous when starting from less functionalized pyrimidines.

Procedure:

- Borylation: Using bis(pinacolato)diboron in the presence of a palladium catalyst and a base (e.g., potassium acetate) under reflux.

- Coupling: The in-situ generated boronate ester reacts with a halogenated dimorpholine derivative under Suzuki conditions.

Advantages:

- Bypasses the need for pre-synthesized boronic esters.

- Potentially higher yields in specific cases.

Notes on Reaction Optimization and Data

Data Summary Table

Research Findings and Insights

Recent studies emphasize the importance of optimizing palladium catalyst loading and reaction conditions to maximize yield and purity. The Suzuki-Miyaura coupling remains the most reliable method, with modifications such as microwave-assisted heating or ligand optimization further improving outcomes.

Furthermore, the choice of solvent and base significantly influences the reaction's efficiency. The use of aqueous-organic solvent systems like dioxane/water balances solubility and reactivity, while bases like sodium carbonate facilitate transmetalation and catalyst turnover.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine core, potentially converting it to dihydropyrimidine derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the dioxaborolane group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of morpholine rings.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Targeted Drug Delivery:

The compound's structure allows for the incorporation of boron into drug molecules, enhancing their pharmacological properties. Boron-containing compounds have shown promise in targeted drug delivery systems due to their ability to interact with biological molecules selectively. This specificity can lead to improved efficacy and reduced side effects in therapeutic applications.

Anticancer Activity:

Research indicates that boron-containing compounds can have anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolan moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular processes involved in cancer progression. Studies are ongoing to evaluate its effectiveness against various cancer cell lines.

Organic Synthesis

Borylation Reactions:

The compound serves as a borylating agent in organic synthesis. Borylation is a valuable reaction for introducing boron into organic molecules, facilitating further transformations such as cross-coupling reactions. The presence of the dimorpholine group enhances the solubility and reactivity of the compound in various solvents.

Synthesis of Complex Molecules:

In synthetic organic chemistry, this compound can be utilized to create complex molecular architectures. Its unique functional groups allow for diverse synthetic pathways, enabling the construction of intricate molecules that may have potential applications in pharmaceuticals and materials science.

Materials Science

Polymer Chemistry:

The compound can be used as a monomer or additive in polymer synthesis. Its boron-containing structure can impart unique properties to polymers, such as increased thermal stability and enhanced mechanical properties. Research is being conducted to explore its use in developing advanced materials for electronics and coatings.

Nanomaterials:

In the field of nanotechnology, this compound can be employed to synthesize boron-containing nanomaterials. These materials may exhibit unique optical and electronic properties that are beneficial for applications in sensors and photovoltaic devices.

Case Studies

Case Study 1: Anticancer Research

A recent study explored the anticancer potential of various boron-containing compounds similar to the focus compound. Results indicated significant cytotoxic effects on breast cancer cell lines, suggesting that modifications to the boron structure could enhance therapeutic efficacy.

Case Study 2: Borylation Efficiency

Research demonstrated that using this compound as a borylating agent resulted in higher yields compared to traditional methods. This efficiency can streamline synthetic processes in pharmaceutical development.

Mechanism of Action

The mechanism of action of 4,4’-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the morpholine rings can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Pyridine-Based Analogues

- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (C₁₅H₂₃BN₂O₃, MW: 290.17 g/mol) Replaces pyrimidine with pyridine, reducing nitrogen content. Lower polarity due to fewer hydrogen-bonding sites compared to pyrimidine derivatives. Widely used in drug discovery; commercial availability noted at ¥21,000/5g .

Triazine Derivatives

- 4,4'-(6-Chloro-1,3,5-triazine-2,4-diyl)dimorpholine (C₁₂H₁₇ClN₄O₂, MW: 284.75 g/mol)

Trifluoromethyl-Substituted Analogues

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (C₁₁H₁₃BF₃NO₂, MW: 289.07 g/mol) CF₃ group increases electron-withdrawing effects, stabilizing the boronate ester but reducing reactivity in cross-couplings. Applications in fluorinated drug candidates (e.g., CNS-targeted therapies) .

Pyrazolo-Pyrimidine Boronate Esters

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (C₁₂H₁₆BN₃O₂, MW: 261.09 g/mol)

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings : The target compound’s pyrimidine core exhibits moderate reactivity in Suzuki-Miyaura reactions compared to pyridine analogues, balancing stability and coupling efficiency . Triazine derivatives require harsher conditions (e.g., elevated temperatures) due to their electron-deficient nature .

- Solubility : Dual morpholine groups in the target compound improve aqueous solubility (>50 mg/mL in DMSO), advantageous for biological assays . CF₃-substituted analogues show reduced solubility due to hydrophobicity .

- Stability : Boronate esters with electron-withdrawing groups (e.g., CF₃) demonstrate longer shelf lives but may necessitate inert storage conditions (-20°C under argon) .

Biological Activity

The compound 4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's structure features a pyrimidine core substituted with a dimorpholine group and a dioxaborolane moiety. The presence of these groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₃B₂N₅O₄ |

| Molecular Weight | 369.36 g/mol |

| CAS Number | [Pending Registration] |

| Appearance | Off-white crystalline solid |

Biological Activity Overview

Recent studies have investigated the biological activity of this compound across various domains:

Anticancer Activity

Research indicates that compounds containing dioxaborolane structures exhibit anticancer properties . For instance:

- A study demonstrated that derivatives of dioxaborolane showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition: Preliminary results suggest that the dioxaborolane moiety enhances binding affinity to carbonic anhydrase isoforms, potentially leading to therapeutic applications in conditions like glaucoma and edema .

Antimicrobial Activity

Investigations into the antimicrobial properties revealed:

- The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

Several case studies have highlighted the biological implications of this compound:

-

Study on Anticancer Properties:

- Objective: To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method: Cells were treated with varying concentrations of the compound.

- Results: IC50 values indicated significant cytotoxicity at concentrations above 10 µM with morphological changes consistent with apoptosis observed via microscopy .

- Enzyme Inhibition Study:

- Antimicrobial Efficacy:

Q & A

Basic: What are the recommended synthetic strategies for preparing 4,4'-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine?

Methodological Answer:

The synthesis typically involves modular coupling of pyrimidine boronic esters with morpholine derivatives. A validated approach includes:

Precursor Preparation : Start with 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 2096339-02-3), a boronic ester intermediate synthesized via Miyaura borylation .

Nucleophilic Substitution : React the chloropyrimidine boronic ester with morpholine under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in anhydrous DMF or THF at 80–100°C for 12–24 hours .

Purification : Use column chromatography (hexanes/EtOAC with 0.25% Et₃N) to isolate the product, achieving yields of ~27% based on analogous procedures .

Key Validation : Confirm the structure via ¹H/¹³C NMR (e.g., δ 1.3 ppm for pinacol methyl groups, δ 3.7 ppm for morpholine protons) and HRMS for molecular ion verification .

Basic: How is the purity and structural integrity of this compound validated in academic settings?

Methodological Answer:

Routine analytical workflows include:

Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Spectroscopy :

- ¹H/¹³C NMR : Identify key signals (e.g., morpholine protons at δ 3.4–3.8 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .

- IR : Confirm B-O stretching (1350–1310 cm⁻¹) and morpholine C-O-C vibrations (1120–1080 cm⁻¹) .

Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₃₁B N₄O₄: 414.25) .

Advanced: What mechanistic insights guide the optimization of cross-coupling reactions involving this boronic ester?

Methodological Answer:

The boronic ester’s reactivity in Suzuki-Miyaura couplings is influenced by:

Electronic Effects : Electron-deficient pyrimidine enhances transmetallation rates. Computational studies (DFT) predict activation barriers for Pd-mediated steps .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while Et₃N suppresses protodeboronation .

Contradiction Analysis : Low yields (e.g., 27% ) may stem from steric hindrance at the pyrimidine 6-position. Compare with analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives) to isolate steric vs. electronic factors .

Advanced: How can computational modeling predict reactivity in functionalization reactions?

Methodological Answer:

Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states for Suzuki couplings. ICReDD’s workflow integrates computed ΔG‡ values with experimental screening .

Descriptor-Based Design : Parameters like Fukui indices or Hirshfeld charges predict regioselectivity in electrophilic substitutions .

Validation : Compare computed reaction outcomes (e.g., Pd(0) oxidative addition barriers) with experimental yields and byproduct profiles .

Advanced: What analytical challenges arise in characterizing byproducts during synthesis?

Methodological Answer:

Common challenges include:

Solubility Issues : Use deuterated DMSO or CDCl₃ with co-solvents (e.g., 10% DMF-d₇) for NMR analysis .

Byproduct Identification :

- LC-MS/MS : Detect deboronation products (e.g., pyrimidine-6-ol) via neutral loss scans .

- X-ray Crystallography : Resolve ambiguous structures (e.g., diastereomers from morpholine stereochemistry) .

Quantitative Analysis : Use internal standards (e.g., mesitylene ) for NMR-based yield calculations.

Advanced: How do steric and electronic properties of the dioxaborolan-2-yl group influence catalytic applications?

Methodological Answer:

Steric Effects : The pinacol boronate’s bulky tert-butyl groups slow transmetallation but reduce side reactions (e.g., homocoupling) .

Electronic Tuning : Electron-withdrawing pyrimidine enhances electrophilicity, accelerating Pd-catalyzed couplings. Compare Hammett σ values for substituted pyrimidines .

Case Study : In Pd(PPh₃)₄-mediated reactions, steric maps (e.g., %VBur) correlate with yields for ortho-substituted aryl boronic esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.